
Desmethoxyyangonin
Description
Historical Background and Discovery
Desmethoxyyangonin, first identified in the mid-20th century during phytochemical investigations of Piper methysticum (kava), emerged as one of the six primary kavalactones responsible for the plant’s psychoactive properties. Early ethnographic accounts of kava consumption in Pacific Island cultures hinted at its physiological effects, but systematic chemical characterization began in the 1960s–1970s. Researchers isolated this compound alongside related compounds like kavain and yangonin, establishing its structural uniqueness through chromatographic and spectroscopic methods. Its discovery marked a pivotal advancement in understanding kava’s ethnopharmacological role, particularly in traditional ceremonies and medicinal practices.
Taxonomic Classification within Kavalactones
This compound belongs to the styryl-α-pyrone class of kavalactones, a subgroup of polyketides derived from Piper methysticum. Among the six major kavalactones—kavain, dihydrokavain, methysticin, dihydromethysticin, yangonin, and this compound—it is distinguished by its absence of a methoxy group at the C-3 position. The table below summarizes its structural and functional relationships with other kavalactones:
Kavalactone | Core Structure | Key Functional Groups |
---|---|---|
This compound | Styryl-α-pyrone | 4-methoxy, 6-styryl, no C-3 methoxy |
Yangonin | Styryl-α-pyrone | 4-methoxy, 6-styryl, C-3 methoxy |
Kavain | Dihydro-α-pyrone | 4-methoxy, 5,6-dihydro |
Methysticin | Methylenedioxy-α-pyrone | 4-methoxy, 3,4-methylenedioxy |
This classification underscores this compound’s role as a reversible inhibitor of monoamine oxidase B, a property absent in yangonin and methysticin.
Nomenclature and Chemical Identity
This compound is systematically named 4-methoxy-6-[(E)-2-phenylethenyl]pyran-2-one , reflecting its α-pyrone backbone substituted with a methoxy group at C-4 and a styryl moiety at C-6. Its molecular formula is C₁₄H₁₂O₃ , with a molar mass of 228.24 g/mol . The compound’s stereochemistry includes a trans-configuration (E) across the styryl double bond, critical for its bioactivity. Key identifiers include:
- CAS Registry Numbers : 15345-89-8, 1952-41-6
- SMILES Notation : COC1=CC(=O)OC(=C1)/C=C/C2=CC=CC=C2
- IUPAC Name : 4-methoxy-6-[(E)-2-phenylethenyl]pyran-2-one
Its crystalline structure and lipophilic nature facilitate interactions with neuronal and hepatic enzymes, as confirmed by X-ray diffraction and molecular docking studies.
Significance in Phytochemical Research
This compound has garnered attention for its dual role as a neuromodulator and hepatoprotective agent. As a selective, reversible inhibitor of monoamine oxidase B (Ki = 31 nM), it exhibits potential for treating neurodegenerative disorders like Parkinson’s disease by preserving dopamine levels. Concurrently, its anti-inflammatory properties, demonstrated in Alpinia pricei extracts, mitigate endotoxin-induced hepatitis in murine models by suppressing NF-κB and STAT3 pathways. Furthermore, this compound induces cytochrome P450 3A23, influencing drug metabolism and detoxification pathways. These multifaceted actions position it as a cornerstone compound in natural product drug discovery, bridging traditional medicine and modern pharmacology.
Propriétés
IUPAC Name |
4-methoxy-6-[(E)-2-phenylethenyl]pyran-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c1-16-13-9-12(17-14(15)10-13)8-7-11-5-3-2-4-6-11/h2-10H,1H3/b8-7+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKKJNZYHGRUXBS-BQYQJAHWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)OC(=C1)C=CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=O)OC(=C1)/C=C/C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4033390 | |
Record name | Desmethoxyyangonin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4033390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 5,6-Dihydro-5-hydroxy-6-methyl-2H-pyran-2-one | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034270 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
15345-89-8, 1952-41-6, 26531-51-1 | |
Record name | Desmethoxyyangonin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15345-89-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5,6-Dehydrokawain | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001952416 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Desmethoxyyangonin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015345898 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC112161 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112161 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC68686 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68686 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Desmethoxyyangonin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4033390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DEMETHOXYYANGONIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F2MBQ8QRUN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 5,6-Dihydro-5-hydroxy-6-methyl-2H-pyran-2-one | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034270 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
138 - 140 °C | |
Record name | 5,6-Dihydro-5-hydroxy-6-methyl-2H-pyran-2-one | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034270 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of desmethoxyyangonin typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methoxy-6-styryl-2H-pyran-2-one with suitable reagents to form the desired compound . The reaction conditions often include specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve extraction from the kava plant, followed by purification processes such as chromatography. The extraction process usually employs solvents like ethanol or methanol to isolate the kavalactones from the plant material .
Analyse Des Réactions Chimiques
Types of Reactions
Desmethoxyyangonin undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups within the molecule, potentially altering its pharmacological properties.
Reduction: Reduction reactions can convert this compound into other kavalactones with different biological activities.
Substitution: Substitution reactions can introduce new functional groups into the molecule, potentially enhancing its activity or stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dihydro derivatives of this compound .
Applications De Recherche Scientifique
Anti-Inflammatory Properties
Desmethoxyyangonin exhibits significant anti-inflammatory effects, particularly in models of endotoxin-induced inflammation. Studies have demonstrated that this compound can inhibit the activation of pro-inflammatory mediators and T cell proliferation.
- Mechanism of Action : The compound acts primarily through the regulation of key signaling pathways such as IKK/NFκB and Jak2/STAT3. These pathways are crucial in mediating inflammatory responses in various tissues, including liver and immune cells .
- Case Study : In a murine model, this compound was shown to significantly reduce inflammation caused by lipopolysaccharide (LPS) stimulation. It inhibited the production of nitric oxide (NO) and reduced the expression of inducible nitric oxide synthase (iNOS) mRNA and protein levels . The survival rate of LPS/D-galactosamine-treated mice improved from 40% to 90% with this compound pretreatment, highlighting its potential as a therapeutic agent in acute liver injury scenarios .
Hepatoprotective Effects
This compound has been studied for its hepatoprotective properties, particularly against fulminant hepatitis induced by LPS and D-galactosamine.
- Protective Mechanisms : The compound protects liver tissues by inhibiting the infiltration of inflammatory cells and reducing liver enzyme activities associated with damage. It also appears to modulate metabolic disturbances caused by LPS, suggesting a multifaceted approach to liver protection .
- Research Findings : A metabolomics study indicated that this compound treatment helps restore normal amino acid metabolism disrupted during hepatic injury, which is critical for maintaining liver function .
Neuroprotective Potential
Emerging research suggests that this compound may also possess neuroprotective qualities, particularly regarding its interactions with monoamine oxidase enzymes.
- Enzyme Interaction : Studies have indicated that this compound interacts with human monoamine oxidase-A and -B, which are important in regulating neurotransmitter levels in the brain. This interaction may have implications for treating neurodegenerative diseases .
Methodological Advances in Research
Recent advancements in analytical techniques have enhanced the study of this compound's properties.
- Analytical Techniques : The development of ultraperformance liquid chromatography tandem mass spectrometry (UPLC-MS/MS) has allowed for more precise quantification of this compound and other kavalactones in biological samples. This method increases sensitivity and specificity, facilitating better understanding of pharmacokinetics and bioavailability .
Data Table: Summary of Key Research Findings
Mécanisme D'action
Desmethoxyyangonin exerts its effects primarily through the inhibition of monoamine oxidase B (MAO-B), an enzyme involved in the breakdown of neurotransmitters like dopamine . By inhibiting MAO-B, this compound increases dopamine levels in the brain, which may contribute to its attention-promoting and mood-enhancing effects. Additionally, it modulates GABAergic neurotransmission, enhancing the calming effects of kava preparations .
Comparaison Avec Des Composés Similaires
Table 1: Structural Differences Among Key Kavalactones
Compound | Key Structural Features |
---|---|
Desmethoxyyangonin | 4-methoxy-6-styryl-2-pyrone |
Yangonin | 4,4′-dimethoxy-6-styryl-2-pyrone |
Dihydrokavain | Saturated pyrone ring; no styryl group |
Methysticin | Methylenedioxy group on phenyl ring |
Pharmacological Activity Comparison
Anthelmintic Activity
DMY and yangonin exhibit moderate potency against Haemonchus contortus larvae, while dihydrokavain is significantly less active:
Table 2: Anthelmintic IC₅₀ Values
Compound | IC₅₀ (µM) for Larval Development Inhibition |
---|---|
This compound | 31.7 (purchased), 37.1 (synthesized) |
Yangonin | 23.7 (purchased), 15.0 (synthesized) |
Dihydrokavain | 207.6 |
The absence of the 4-methoxy group in DMY may reduce steric hindrance, enhancing interactions with parasitic targets compared to yangonin .
Monoamine Oxidase (MAO) Inhibition
DMY shows 30-fold selectivity for MAO-B over MAO-A, a critical feature for neurodegenerative disease therapy:
Table 3: MAO Inhibition Parameters
Parameter | MAO-A (DMY) | MAO-B (DMY) | Phenelzine (MAO-A/B) |
---|---|---|---|
IC₅₀ | 1.85 µM | 0.123 µM | 0.45–0.90 µM (MAO-A) |
Kᵢ | 922 nM | 31 nM | 146–110 nM |
Inhibition Type | Mixed/Reversible | Competitive/Reversible | Irreversible |
DMY’s reversibility and MAO-B selectivity contrast with non-selective, irreversible inhibitors like phenelzine .
CYP3A23 Induction
DMY and dihydromethysticin synergistically induce CYP3A23, a key enzyme in drug metabolism. Their combined use requires lower concentrations for equivalent induction compared to individual application:
Key Findings :
Anti-Inflammatory and Hepatoprotective Effects
DMY outperforms yangonin in mitigating inflammation via distinct pathways:
Table 4: Anti-Inflammatory Mechanisms
Compound | Key Targets | Model System |
---|---|---|
This compound | NF-κB, STAT3, T-cell inhibition | Murine macrophages |
Yangonin | FXR activation | C57BL/6 mice |
Tissue Distribution and Synergistic Interactions
DMY is uniformly distributed in kava roots and stems, unlike dihydromethysticin or methysticin, which localize in parenchyma . Its activity is often enhanced by coexisting kavalactones:
Activité Biologique
Desmethoxyyangonin (DMY) is a kavalactone derived from the plant Renealmia alpinia, known for its traditional medicinal uses, particularly in treating inflammation and neurodegenerative disorders. This article provides a comprehensive overview of the biological activity of DMY, focusing on its anti-inflammatory properties, neuroprotective effects, and metabolic interactions.
Chemical Structure and Properties
This compound is characterized by its unique chemical structure, which allows it to interact with various biological targets. Its molecular formula is , and it exhibits properties typical of kavalactones, including the ability to modulate neurotransmitter systems and inflammatory pathways.
Anti-Inflammatory Activity
Recent studies have highlighted DMY's significant anti-inflammatory effects. A pivotal study demonstrated that DMY inhibits the proliferation and activation of T cells in vitro and ex vivo. It was found to reduce the production of pro-inflammatory mediators such as nitric oxide (NO) in murine macrophages stimulated with lipopolysaccharides (LPS) .
The mechanism by which DMY exerts its anti-inflammatory effects involves the regulation of key signaling pathways:
- IKK/NFκB Pathway : DMY inhibits the activation of NFκB, a transcription factor that promotes inflammation.
- Jak2/STAT3 Pathway : DMY also modulates this pathway, which is crucial for T cell activation and survival.
In a murine model of fulminant hepatitis induced by LPS/D-galactosamine, pretreatment with DMY significantly improved survival rates from 40% to 90% and reduced liver damage by inhibiting aminotransferases and inflammatory cell infiltration .
Neuroprotective Effects
DMY has shown promise as a selective reversible inhibitor of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases such as Parkinson's and Alzheimer's . Inhibition of MAO-B can lead to increased levels of neuroprotective neurotransmitters, providing potential therapeutic benefits.
Inhibition Studies
In vitro studies have quantified the inhibitory effects of DMY on MAO-B:
- IC50 Values : DMY exhibited an IC50 value of 0.123 µM for MAO-B, indicating strong inhibitory potency compared to MAO-A . This selectivity is crucial for minimizing side effects associated with non-selective MAO inhibitors.
Metabolic Interactions
DMY influences metabolic pathways significantly. It has been shown to induce the expression of cytochrome P450 enzymes (CYP3A23), which are essential for drug metabolism. This induction can affect the pharmacokinetics of co-administered medications .
Comparative Metabolomics
A comparative metabolomics study using UPLC/MS highlighted that DMY treatment alters the metabolic profile in mice with fulminant hepatic failure. Key changes were observed in amino acid metabolism, suggesting that DMY not only protects against liver damage but may also restore metabolic homeostasis disrupted by inflammation .
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
Case Studies
- Murine Hepatitis Model : In a controlled study, mice pre-treated with DMY showed a significant reduction in liver damage markers after exposure to LPS/D-GalN, demonstrating its protective effects against acute liver injury .
- Neurodegenerative Disease Models : In vitro assays indicated that DMY could enhance neuronal survival under oxidative stress conditions by inhibiting MAO-B activity, providing insights into its potential use for treating neurodegenerative diseases .
Q & A
Basic Research Questions
Q. What validated analytical methods are recommended for confirming the identity and purity of Desmethoxyyangonin in laboratory settings?
- Methodological Answer : Use a combination of 1H-NMR (to confirm structural integrity via proton environment analysis in CDCl3), HPLC (for purity assessment with retention time matching reference standards), and mass spectrometry (to verify molecular weight and fragmentation patterns) . Cross-reference batch-specific Certificates of Analysis (CoA) for spectral data and chromatographic profiles, ensuring ≥95% purity thresholds .
Q. What storage conditions are critical to preserve this compound stability during long-term research use?
- Methodological Answer : Store at -20°C in airtight, light-protected containers with desiccants to prevent hydrolysis or photodegradation. Monitor stability via periodic HPLC re-analysis, particularly after reconstitution in solvents like DMSO or ethanol, which may accelerate decomposition .
Q. Which in vitro assays are standardized for characterizing this compound’s metabolic interactions?
- Methodological Answer : Employ human liver microsomes (HLMs) or recombinant CYP isoforms (e.g., CYP2B6) to assess inhibition kinetics. Use probe substrates like bupropion (CYP2B6) with LC-MS/MS quantification of metabolite formation rates. Include positive controls (e.g., ticlopidine for CYP2B6) to validate assay sensitivity .
Advanced Research Questions
Q. How can researchers design experiments to differentiate this compound’s inhibitory effects on CYP2B6 versus MAO-B, and what structural analogs should be compared?
- Methodological Answer : Conduct time-dependent inhibition (TDI) assays for CYP2B6 to distinguish reversible vs. irreversible inhibition. For MAO-B, use fluorometric or radiometric assays with kynuramine as a substrate. Compare inhibition potency with structural analogs (e.g., yangonin for methoxy group effects, kavain for lactone ring unsaturation impacts) to establish structure-activity relationships (SARs) .
Q. What experimental strategies resolve contradictions in this compound’s dopaminergic effects (e.g., dopamine reduction vs. other kavalactones’ enhancing effects)?
- Methodological Answer : Use in vivo microdialysis in rodent models (e.g., nucleus accumbens) to measure extracellular dopamine levels under controlled dosing. Pair with receptor binding assays (D1/D2 receptors) and knockout models to isolate mechanisms. Contrast results with yangonin or kavain to identify substituent-specific effects (e.g., methoxy group absence) .
Q. How can in vitro pharmacokinetic models be optimized to study this compound’s potential drug-drug interactions?
- Methodological Answer : Co-incubate this compound with clinically relevant drugs (e.g., methadone for CYP2B6-mediated metabolism) in HLMs. Calculate IC50/Ki values and use mechanistic static models (e.g., [I]/Ki) to predict in vivo interaction risks. Validate findings with physiologically based pharmacokinetic (PBPK) modeling .
Q. What controls are essential when investigating this compound’s neuropharmacological effects to mitigate confounding variables?
- Methodological Answer : Include vehicle controls (e.g., solvent-only groups) to account for solvent-induced effects. Use enzyme-specific inhibitors (e.g., selegiline for MAO-B) to confirm target engagement. Replicate experiments across multiple cell lines (e.g., SH-SY5Y for neuronal studies) to ensure robustness .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.